molecular formula C14H16ClNO3S B2776138 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide CAS No. 1421506-03-7

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2776138
CAS No.: 1421506-03-7
M. Wt: 313.8
InChI Key: QKIZLPALJVUQEO-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chloro group, and a hydroxypropyl group attached to a dimethylfuran moiety

Scientific Research Applications

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine derivative.

    Formation of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alcohol derivatives.

    Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the hydroxypropyl group with the dimethylfuran moiety, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-hydroxypropyl)thiophene-2-carboxamide: Lacks the dimethylfuran moiety.

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide: Lacks the chloro group.

    5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

The presence of both the chloro group and the dimethylfuran moiety in 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide makes it unique compared to its similar compounds. These structural features may impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIZLPALJVUQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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